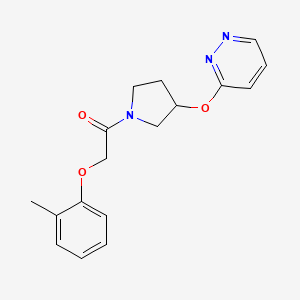
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound recognized for its potential biological activities. This compound belongs to the class of heterocyclic compounds, characterized by the presence of a pyridazine ring and various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- CAS Number : 2034481-16-6
The compound's structure includes a pyrrolidine ring and an o-tolyloxy group, which are crucial for its biological activity. The presence of the pyridazine moiety suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. These interactions can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Pharmacological Activities
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties by inhibiting key kinases involved in cancer progression, such as BRAF and EGFR . The specific effects of this compound on cancer cell lines remain to be elucidated through targeted research.
- Anti-inflammatory Effects : Compounds containing pyridazine derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests that this compound may also possess anti-inflammatory properties.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial effects, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways . Further studies are required to assess the specific antibacterial efficacy of this compound.
Study on Antitumor Activity
A recent study investigated various derivatives of pyridazine compounds for their antitumor activity against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds showed IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent activity . While direct data on this compound is limited, its structural similarity to effective derivatives suggests potential for similar activity.
Anti-inflammatory Research
Research has highlighted the anti-inflammatory potential of pyridazine derivatives through in vitro assays measuring cytokine production in response to lipopolysaccharide (LPS) stimulation. Compounds demonstrated significant inhibition of NO production, suggesting a mechanism that could be relevant for treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Pending Investigation | Pending Investigation | Pending Investigation |
| 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(phenoxy)ethanone | Moderate | Significant | Moderate |
| 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(methoxy)ethanone | High | Moderate | Low |
This table illustrates the need for further research on this compound to establish its biological profile in comparison to similar compounds.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-5-2-3-6-15(13)22-12-17(21)20-10-8-14(11-20)23-16-7-4-9-18-19-16/h2-7,9,14H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBQEIPAWHQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














